

Lenvatinib Impurity Profile: A Technical Support Guide

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Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline-3-carboxylic acid

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Welcome to the Technical Support Center for Lenvatinib intermediates. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore the common impurities encountered during the synthesis and storage of Lenvatinib, providing practical troubleshooting advice and in-depth scientific explanations to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities found in Lenvatinib?

In the synthesis and storage of Lenvatinib, impurities are generally classified into three main categories^[1]:

- **Process-Related Impurities:** These are chemical byproducts that are formed during the synthesis of Lenvatinib. They can include unreacted starting materials, intermediates, and products from side reactions. Their presence is a direct reflection of the reaction conditions and the purity of the starting materials.
- **Degradation Products:** These impurities arise when Lenvatinib is exposed to environmental factors such as light, heat, or moisture over time. Forced degradation studies are crucial to identify potential degradation pathways under stress conditions like acid/base hydrolysis, oxidation, and photolysis^{[2][3][4][5]}.

- Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final active pharmaceutical ingredient (API). Regulatory guidelines impose strict limits on these solvents to ensure patient safety[1].

Q2: Which specific process-related impurities are commonly identified in Lenvatinib synthesis?

Several process-related impurities have been identified, often stemming from the key coupling steps in the synthesis. Some of the well-documented impurities include:

- Descyclopropyl Lenvatinib: This impurity lacks the cyclopropyl group from the urea moiety. It can arise from incomplete reactions or impurities in the starting materials[1][6].
- Lenvatinib Impurity 10: The precise structure of this impurity can vary, but it is a known process-related substance that needs to be monitored[1][7].
- 4-chloro-7-methoxyquinoline-6-carboxamide: This is a key intermediate in the synthesis of Lenvatinib, and its presence in the final product indicates an incomplete reaction[8].
- N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea: Another crucial intermediate, its presence points to an incomplete coupling reaction[8].
- Dimethylamine Lenvatinib: This impurity can be formed under specific reaction conditions involving dimethylamine[1].

A summary of some common process-related impurities is provided in the table below.

Impurity Name	CAS Number (Free Base)	Molecular Formula (Free Base)	Origin
Descyclopropyl Lenvatinib	417719-51-8	C18H15CIN4O4	Process-Related [1] [6]
4-(3-Chloro-4-(3-ethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide	417719-46-1	C20H19CIN4O4	Process-Related [9]
Lenvatinib N-Oxide	1788901-86-9	C21H19CIN4O5	Degradation/Metabolite [9]
Dimethylamine Lenvatinib	2143930-76-9	Not Available	Process-Related [1]
4-chloro-7-methoxyquinoline-6-carboxamide	417721-36-9	C11H8CIN2O2	Intermediate [7]
N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea	796848-79-8	C10H11CIN2O2	Intermediate [8]

Q3: How does Lenvatinib degrade, and what are the resulting products?

Forced degradation studies have shown that Lenvatinib is susceptible to degradation under various stress conditions. The primary degradation pathway is hydrolysis, particularly under acidic and alkaline conditions[\[10\]](#).

- Acid Hydrolysis: Leads to the formation of specific degradation products, denoted as DP I and DP IV in some studies[\[10\]](#).
- Alkaline Hydrolysis: Results in a different set of degradation products, identified as DP II, III, and V[\[10\]](#).

- Oxidative, Thermal, and Photolytic Stress: Lenvatinib shows comparative stability under these conditions, but some degradation can still occur[3][10].

The amide group in Lenvatinib can be hydrolyzed to a carboxylic acid under acidic or basic conditions, forming impurities like 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid[11].

Troubleshooting Guide

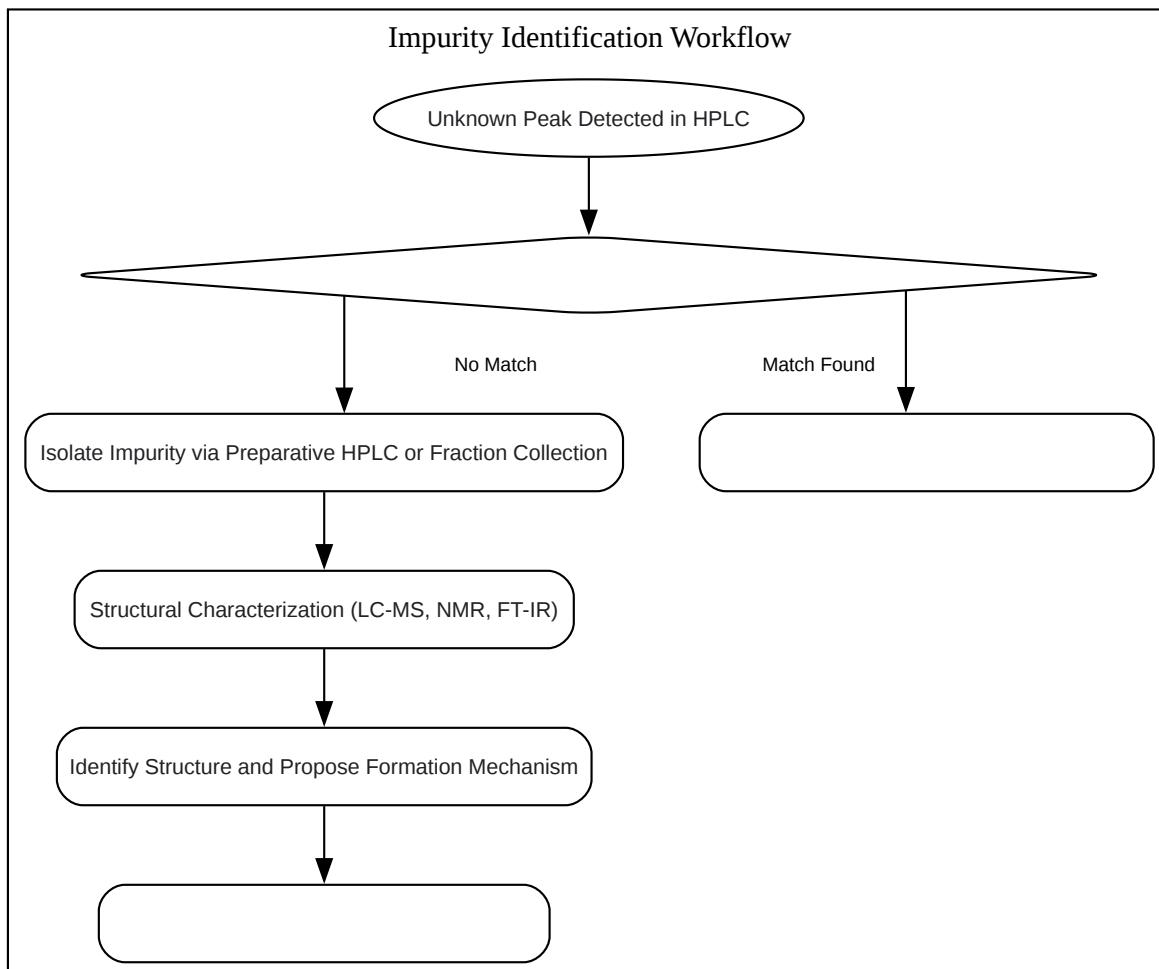
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Problem 1: An unknown peak is consistently appearing in my HPLC chromatogram during in-process control of the final coupling step.

Possible Cause:

The appearance of a consistent, unknown peak often points to a process-related impurity. This could be due to a side reaction, an impurity in one of the starting materials, or incomplete conversion of an intermediate.

Troubleshooting Workflow:



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Caption: Workflow for identifying an unknown impurity.

Step-by-Step Guidance:

- Systematic Comparison: First, compare the retention time of the unknown peak with available reference standards for known intermediates and impurities, such as Descyclopropyl Lenvatinib or unreacted starting materials[6][8].

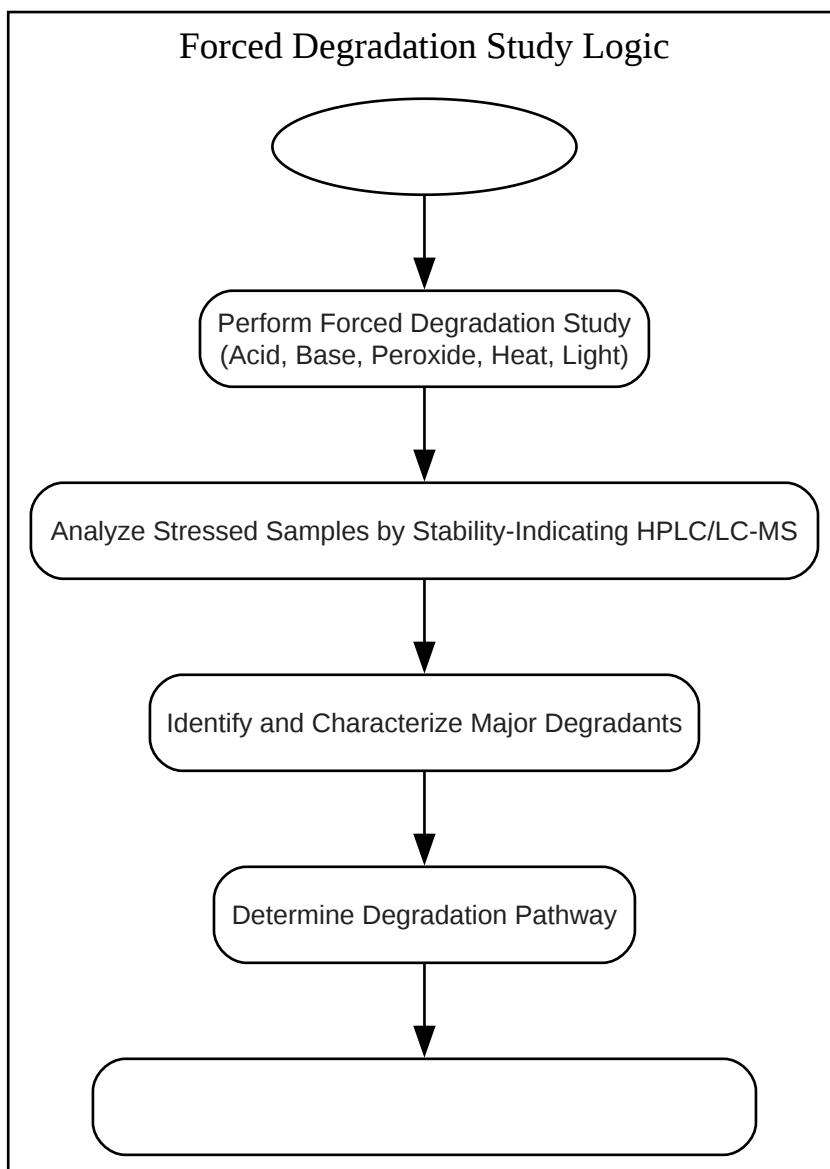
- Isolation: If no match is found, the next step is to isolate the impurity. This can be achieved using preparative HPLC to obtain a sufficient quantity for structural analysis[2].
- Structural Elucidation: Utilize advanced analytical techniques to determine the structure of the isolated impurity. High-resolution mass spectrometry (LC-MS/MS) is invaluable for obtaining the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information[2][12][13].
- Mechanism Postulation: Once the structure is identified, you can often deduce its formation pathway. For example, an impurity with a chemical structure similar to Lenvatinib but with an additional ethoxy group might suggest the presence of ethanol as a residual solvent in a preceding step, which then participates in a side reaction[14].

Problem 2: My final Lenvatinib API is failing stability testing, showing increasing levels of a specific degradant.

Possible Cause:

This indicates that the drug substance is degrading under the storage conditions. The molecular structure of Lenvatinib is susceptible to hydrolysis, especially if exposed to acidic or basic microenvironments[10].

Troubleshooting and Mitigation:



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Caption: Logic for investigating a stability failure.

Protocol: Forced Degradation Study

This protocol is essential for identifying the degradation pathways of Lenvatinib and developing a stability-indicating analytical method[2][4].

- Preparation of Stock Solution: Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., a mixture of acetonitrile and water).

- Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes. Neutralize the solution before analysis.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
- Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products[2][12][13].

Causality and Action:

By identifying the conditions under which degradation occurs, you can take corrective actions. If Lenvatinib is particularly sensitive to acidic hydrolysis, it is crucial to ensure that all excipients in a formulation are neutral and that the micro-environment of the final dosage form does not become acidic over time[10].

Analytical Methodologies

A robust analytical method is critical for the accurate detection and quantification of impurities.

Recommended HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing Lenvatinib and its impurities[1][15].

Protocol: Stability-Indicating HPLC-UV Method

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often effective[4].

- Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile is typically used to achieve good separation of all impurities[4][13].
- Flow Rate: A flow rate of around 1.0 mL/min is common[2].
- Detection: UV detection at approximately 240 nm is suitable for Lenvatinib and its related substances[15].
- Column Temperature: Maintaining the column at a constant temperature (e.g., 30°C) ensures reproducible retention times[5].

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust[2][4]. The specificity of the method is confirmed during forced degradation studies by demonstrating that the peaks of the degradation products are well-resolved from the main Lenvatinib peak[3].

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